Product packaging for Methyl 4-(tert-Butoxy)-3-methoxybenzoate(Cat. No.:)

Methyl 4-(tert-Butoxy)-3-methoxybenzoate

Cat. No.: B13705867
M. Wt: 238.28 g/mol
InChI Key: HSPZUQPIOIKUEF-UHFFFAOYSA-N
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Description

Methyl 4-(tert-Butoxy)-3-methoxybenzoate (CAS 1668585-99-6) is a synthetic benzoate ester with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . This compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structure, featuring both tert-butoxy and methoxy functional groups on an aromatic benzoate core, makes it a versatile precursor for the development of more complex molecules. Derivatives of 3-methoxybenzoic acid are of significant interest in pharmaceutical research, particularly in the development of kinase inhibitors. Specifically, 4-(tert-butyl)-3-methoxybenzoic acid derivatives have been designed and studied as inhibitors targeting the allosteric site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Such allosteric inhibitors represent a promising strategy to overcome resistance to conventional ATP-competitive inhibitors, making this chemotype a relevant scaffold for investigating new anticancer agents . Researchers can utilize this compound to explore structure-activity relationships and synthesize novel candidates for biochemical screening. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. The typical shipping condition is cold-chain transportation, and it is recommended to store the compound sealed in a dry environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O4 B13705867 Methyl 4-(tert-Butoxy)-3-methoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-methoxy-4-[(2-methylpropan-2-yl)oxy]benzoate

InChI

InChI=1S/C13H18O4/c1-13(2,3)17-10-7-6-9(12(14)16-5)8-11(10)15-4/h6-8H,1-5H3

InChI Key

HSPZUQPIOIKUEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C(=O)OC)OC

Origin of Product

United States

Contextualization Within Benzoate Ester Chemistry

Benzoate (B1203000) esters are a well-established class of compounds, characterized by a carboxylate ester attached to a benzene (B151609) ring. They are fundamental components in organic chemistry, widely used as intermediates, protecting groups, and functional moieties in a range of applications from fragrances to pharmaceuticals. organic-chemistry.org

The reactivity of a benzoate ester is primarily dictated by the ester group and the aromatic ring. The ester is susceptible to nucleophilic attack, most commonly hydrolysis, which cleaves the ester back to a carboxylic acid and an alcohol. auburn.edu The aromatic ring can undergo electrophilic substitution, and the rate and regioselectivity of this reaction are heavily influenced by the substituents present on the ring.

In Methyl 4-(tert-Butoxy)-3-methoxybenzoate, the benzene ring is decorated with three substituents:

Methyl Ester (-COOCH₃): This is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. stackexchange.com

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating, ortho, para-directing group.

tert-Butoxy (B1229062) Group (-OC(CH₃)₃): This is also a strongly activating, ortho, para-directing group.

The combined electronic effects of the two activating alkoxy groups (methoxy and tert-butoxy) would make the aromatic ring highly susceptible to electrophilic attack, overriding the deactivating effect of the ester. The steric bulk of the tert-butoxy group would likely influence the position of substitution, favoring the less hindered positions. The stability and reactivity of the ester functional group itself are also influenced by these ring substituents. For instance, the rate of alkaline hydrolysis can be modulated by the electronic nature of substituents on the ring. researchgate.net

General Reactivity of Benzoate Esters
Reaction TypeDescriptionKey Reagents
Hydrolysis (Saponification)Cleavage of the ester bond to form a carboxylate salt and an alcohol.Aqueous base (e.g., NaOH, KOH)
Acid-Catalyzed HydrolysisReversible cleavage of the ester bond to form a carboxylic acid and an alcohol.Aqueous acid (e.g., H₂SO₄, HCl)
TransesterificationExchange of the alcohol portion of the ester with a different alcohol.New alcohol, acid or base catalyst
ReductionConversion of the ester to a primary alcohol.Strong reducing agents (e.g., LiAlH₄)
Electrophilic Aromatic SubstitutionSubstitution on the aromatic ring (e.g., nitration, halogenation). Reactivity depends on ring substituents.Electrophiles (e.g., HNO₃, Br₂) with catalysts

Interdisciplinary Research Relevance of Aromatic Ethers and Esters

Molecules that contain both aromatic ether and ester functionalities are ubiquitous in interdisciplinary scientific fields, particularly in medicinal chemistry and materials science. The ether groups, such as methoxy (B1213986) and tert-butoxy (B1229062), can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. jocpr.com They can also participate in hydrogen bonding as acceptors and influence the molecule's conformation, which is critical for binding to biological targets like enzymes or receptors. stereoelectronics.org

The combination of ether and ester groups on an aromatic scaffold provides a versatile platform for drug design. fastercapital.com Aromatic compounds are prevalent in pharmaceuticals, where the rigid, planar structure of the benzene (B151609) ring provides a stable framework for orienting functional groups to interact with biological targets. jocpr.com The ability to modify these functional groups allows medicinal chemists to fine-tune a compound's pharmacological properties, including its efficacy, selectivity, and metabolic stability. jocpr.comfastercapital.com

A close structural analog of the title compound, Methyl 4-butoxy-3-methoxybenzoate, has been reported as an intermediate in the synthesis of quinazoline (B50416) derivatives. nih.gov Quinazolines are a class of heterocyclic compounds with a wide range of biological activities, forming the core structure of several approved drugs. This highlights the potential of substituted alkoxy benzoates like Methyl 4-(tert-Butoxy)-3-methoxybenzoate to serve as valuable building blocks in the discovery of new therapeutic agents.

Historical Development of Research on Substituted Benzoates

Established Synthetic Pathways and Chemical Transformations

The traditional synthesis of Methyl 4-(tert-Butoxy)-3-methoxybenzoate relies on fundamental organic reactions, including esterification and etherification, which are often performed in a sequential manner. Aromatic substitution strategies such as directed ortho-metalation also offer a powerful, albeit more complex, approach to constructing the core structure.

Esterification Reactions for this compound Synthesis

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 4-(tert-Butoxy)-3-methoxybenzoic acid. The most common method employed is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

This acid-catalyzed reaction is a reversible process where the equilibrium is typically shifted toward the product ester by using an excess of the alcohol (methanol) or by removing the water formed during the reaction. pbworks.com Common catalysts for this transformation include concentrated sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂). nih.govnih.gov When thionyl chloride is used, it first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol. Another approach involves the use of solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, which facilitates the reaction under solvent-free conditions. ijstr.org

Table 1: Representative Conditions for Esterification of Benzoic Acid Derivatives

Starting Material Reagent Catalyst Solvent Conditions Reference
3-methoxy-4-hydroxybenzoic acid Methanol Thionyl Chloride - Room Temperature, 2h nih.gov
4-(benzyloxy)-3-methoxybenzoic acid Methanol Conc. Sulfuric Acid - Reflux, 12h nih.govresearchgate.net

Etherification Strategies in the Construction of the 4-(tert-Butoxy) Moiety

The introduction of the bulky 4-(tert-butoxy) group is a critical step that typically precedes the final esterification. This transformation is generally achieved via a Williamson ether synthesis, starting from a phenol (B47542) precursor, most commonly Methyl 4-hydroxy-3-methoxybenzoate.

In this reaction, the phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction with a tert-butylating agent. Due to the steric hindrance of the tert-butyl group and the propensity of tert-butyl halides to undergo elimination, direct alkylation with tert-butyl chloride or bromide can be challenging. A common and effective strategy involves the use of isobutylene (B52900) in the presence of a strong acid catalyst.

The synthesis often begins with the esterification of 3-methoxy-4-hydroxybenzoic acid to protect the carboxylic acid functionality, followed by the etherification of the phenolic hydroxyl group. nih.govnih.gov For instance, the reaction of Methyl 4-hydroxy-3-methoxybenzoate with a suitable alkylating agent in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) is a standard procedure for installing less hindered alkoxy groups. nih.govresearchgate.netnih.gov

Table 2: General Conditions for Etherification of Methyl 4-hydroxy-3-methoxybenzoate

Reagent Base Solvent Conditions Product Moiety Reference
1-bromobutane (B133212) Potassium Carbonate DMF Reflux, 2h 4-butoxy researchgate.netnih.gov
1-bromo-3-chloropropane Potassium Carbonate DMF 70 °C, 1h 4-(3-chloropropoxy) nih.gov

Directed Ortho-Metalation and Related Aromatic Substitution Approaches

Directed ortho-metalation (DoM) represents a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the aromatic ring specifically at the position ortho to the DMG. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then react with a wide range of electrophiles. wikipedia.org

In the context of synthesizing this compound, the methoxy (B1213986) group (-OCH₃) can act as a DMG. wikipedia.org A hypothetical DoM approach could involve starting with a precursor such as 4-(tert-butoxy)anisole. The methoxy group would direct lithiation to the ortho position (position 3). Quenching the resulting aryllithium species with carbon dioxide (CO₂), followed by an acidic workup, would yield 4-(tert-butoxy)-3-methoxybenzoic acid. Subsequent esterification as described in section 2.1.1 would provide the target compound. The initial discovery of the DoM reaction of anisole (B1667542) was independently made by Gilman and Wittig around 1940. harvard.edunih.govacs.org

The mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic heteroatom of the DMG. wikipedia.org This brings the alkyl base into close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. wikipedia.orgacs.org This method offers high regioselectivity, which is often difficult to achieve with traditional electrophilic aromatic substitution reactions that typically yield a mixture of ortho and para isomers. wikipedia.org

Novel Synthetic Approaches and Catalyst Development

Recent advancements in organic synthesis, particularly in the field of transition-metal catalysis, have opened new avenues for the construction of molecules like this compound and its precursors.

Innovations in Palladium-Catalyzed Coupling Reactions for Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. These methods could be applied to the synthesis of precursors for this compound. For example, a general and mild method for the palladium-catalyzed synthesis of methyl aryl ethers has been developed, which involves the coupling of (hetero)aryl halides with methanol. nih.gov

This approach could be envisioned for the late-stage introduction of the 3-methoxy group. A plausible synthetic precursor, such as Methyl 3-bromo-4-(tert-butoxy)benzoate, could be subjected to a palladium-catalyzed coupling reaction with methanol or a methoxide (B1231860) source. These reactions typically employ a palladium precatalyst, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base. The mild conditions and broad substrate scope of these methods make them highly attractive for complex molecule synthesis. nih.gov

Table 3: Components of a Representative Palladium-Catalyzed Methoxylation System

Component Example Function Reference
Palladium Precatalyst Pd₂(dba)₃ Source of catalytic Pd(0) nih.gov
Ligand Phosphine-based (e.g., L1) Stabilizes catalyst, facilitates reaction cycle nih.gov
Base KOtBu, Cs₂CO₃ Activates the alcohol nucleophile nih.gov

Stereoselective Synthesis of this compound (if applicable to chiral analogs or precursors)

The molecule this compound is achiral and therefore does not have stereoisomers. Consequently, stereoselective synthesis is not directly applicable to its preparation. However, the principles of stereoselective synthesis would be highly relevant for the preparation of chiral analogs or precursors.

Should a chiral moiety be incorporated, for instance, by replacing the achiral tert-butyl group with a chiral substituent, stereoselective methods would be essential to control the three-dimensional arrangement of atoms. Methodologies such as palladium-catalyzed stereospecific alkylation of enolates or the stereoselective synthesis of complex fragments are powerful tools for establishing specific stereocenters in a molecule. beilstein-archives.orgnih.gov For example, strategies involving the separation of stereoisomers on chiral HPLC columns or the stereoselective construction of stereogenic centers via reactions like methylation or Mitsunobu reactions are employed for the synthesis of specific diastereomers of complex natural products. beilstein-archives.org These advanced techniques highlight the capability of modern organic synthesis to precisely control molecular architecture, a critical aspect in fields such as medicinal chemistry and materials science.

High-Yield and Scalable Production Methods

High-yield and scalable production of this compound can be extrapolated from synthetic routes for structurally similar compounds, such as Methyl 4-butoxy-3-methoxybenzoate. A common and effective method is the Williamson ether synthesis.

In a typical laboratory-scale synthesis, Methyl 4-hydroxy-3-methoxybenzoate is reacted with a tert-butylating agent in the presence of a suitable base and solvent. For instance, reacting Methyl 4-hydroxy-3-methoxybenzoate with tert-butyl bromide and a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can yield the desired product. One documented synthesis of a similar compound, Methyl 4-butoxy-3-methoxybenzoate, reports a yield of 92% when reacting methyl 3-methoxy-4-hydroxybenzoate with 1-bromobutane and potassium carbonate in DMF, with the mixture heated to reflux for 2 hours. nih.govresearchgate.net

For industrial-scale production, adapting this methodology would involve process optimization to ensure safety, cost-effectiveness, and high throughput. This includes the selection of less hazardous solvents, optimization of reactant stoichiometry, and efficient product isolation procedures.

Table 1: Representative Synthesis of an Analogous Compound: Methyl 4-butoxy-3-methoxybenzoate

Reactant 1 Reactant 2 Base Solvent Reaction Time Yield

This data is for an analogous compound and serves as a model for the synthesis of this compound.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters.

Solvent Effects and Reaction Kinetics

The choice of solvent is critical in Williamson ether synthesis. Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred as they can dissolve the reactants and effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion. The reaction kinetics are significantly influenced by the solvent's ability to facilitate the SN2 reaction mechanism. The rate of reaction is typically first order with respect to both the phenoxide and the alkylating agent. A study on the synthesis of various methyl benzoates highlighted the importance of the catalyst and solvent system in achieving high conversion rates.

Temperature and Pressure Influence on Yield and Selectivity

Temperature plays a crucial role in the reaction rate and yield. Generally, higher temperatures increase the reaction rate. For the synthesis of the analogous Methyl 4-butoxy-3-methoxybenzoate, reflux conditions were employed. nih.govresearchgate.net However, for the synthesis of this compound, the temperature must be carefully controlled to avoid potential side reactions, such as the elimination of the tert-butyl group, which is more prone to elimination reactions than a primary alkyl group.

Pressure is not typically a critical parameter for this type of liquid-phase reaction under standard conditions. However, in a large-scale industrial setting, reactions might be conducted in closed systems where pressure changes due to heating need to be monitored and controlled for safety.

Table 2: General Influence of Reaction Parameters

Parameter Effect on Yield Effect on Selectivity Considerations
Solvent High in polar aprotic solvents Can influence side reactions Solubility of reactants, boiling point, and cost are key factors.
Temperature Increases with temperature (to a point) High temperatures may favor elimination side reactions Must be optimized to balance reaction rate and selectivity.

| Pressure | Generally negligible effect in lab scale | No significant impact | Important for safety and process control in large-scale production. |

Purification Techniques and Strategies

Following the reaction, the crude product mixture will contain the desired this compound, unreacted starting materials, the base, and byproducts. A typical purification strategy involves several steps.

Initially, the reaction mixture is cooled, and the solid base is removed by filtration. The solvent is then typically removed under reduced pressure. The resulting residue is then subjected to an aqueous workup. This involves dissolving the residue in a water-immiscible organic solvent, such as ethyl acetate (B1210297), and washing with water to remove any remaining inorganic salts and water-soluble impurities. A wash with a dilute base, such as sodium bicarbonate solution, may be employed to remove any unreacted acidic starting material (Methyl 4-hydroxy-3-methoxybenzoate). The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate and filtered.

The final purification is often achieved through recrystallization or column chromatography. For the analogous compound, Methyl 4-butoxy-3-methoxybenzoate, crystals suitable for X-ray analysis were obtained by slow evaporation from an ethyl acetate solution. nih.govresearchgate.net For this compound, a similar recrystallization from a suitable solvent system would be a viable method for obtaining a high-purity product.

Elucidation of Reaction Mechanisms in Ester Hydrolysis and Transesterification

The hydrolysis and transesterification of esters are fundamental reactions, typically proceeding through nucleophilic acyl substitution. The mechanisms can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis of this compound follows a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This is a two-step process initiated by the attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group to form a carboxylate salt. The reaction is effectively irreversible because the final step involves an acid-base reaction where the departing methoxide ion deprotonates the newly formed carboxylic acid. The steric hindrance from the adjacent tert-butoxy (B1229062) group is expected to slow down the rate of nucleophilic attack compared to less hindered benzoates.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the mechanism is typically AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The reaction begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. This reaction is reversible.

Transesterification: Transesterification, the conversion of one ester to another, can also be acid- or base-catalyzed. The mechanisms are analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For instance, in a base-catalyzed transesterification, an alkoxide ion (RO⁻) would be the nucleophile. The bulky tert-butoxy group on the ring is not expected to participate directly in the ester reaction but will exert steric and electronic effects on the reaction rate.

Studies on Aromatic Ring Functionalization Pathways

The substituents on the benzene ring—a methoxy group, a tert-butoxy group, and a methyl ester group—dictate the pathways for electrophilic aromatic substitution (EAS).

The methoxy (-OCH₃) and tert-butoxy (-OC(CH₃)₃) groups are both alkoxy groups, which are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring via resonance. The methyl ester (-COOCH₃) group is a deactivating group and a meta-director because of its electron-withdrawing nature through both induction and resonance.

The directing effects of these groups are as follows:

-OCH₃ group (at C3): Directs incoming electrophiles to positions 2, 4, and 6. Position 4 is already substituted.

-OC(CH₃)₃ group (at C4): Directs incoming electrophiles to positions 3 and 5. Position 3 is already substituted.

-COOCH₃ group (at C1): Directs incoming electrophiles to positions 3 and 5. Position 3 is already substituted.

Considering these influences, the positions most activated for electrophilic attack are C2, C5, and C6. The powerful activating effects of the two alkoxy groups will dominate over the deactivating effect of the ester. The C6 position is ortho to the methoxy group and meta to the ester. The C2 position is ortho to both the ester and the methoxy group. The C5 position is meta to the methoxy group, ortho to the tert-butoxy group, and meta to the ester. The synergistic directing effect of the two activating groups to position 5, and the activation of position 6 by the methoxy group, make these the most likely sites for substitution. However, the large steric bulk of the tert-butoxy group at C4 will significantly hinder attack at the adjacent C5 position. msu.eduvarsitytutors.com Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the activating methoxy group and sterically unencumbered.

Exploration of Electron Transfer and Radical Mechanisms (if relevant)

While most reactions of benzoates involve polar mechanisms, electron transfer and radical pathways can be relevant under specific conditions. For instance, certain deprotection methods for tert-butyl esters and ethers can proceed through radical intermediates. acs.org The reaction of nitroaromatics with potassium tert-butoxide is known to involve the formation of radical anions through a single-electron transfer (SET) process. researchgate.net Although not a nitro-compound, the potential for this compound to participate in SET mechanisms, particularly with strong reducing or oxidizing agents or under photochemical conditions, cannot be entirely ruled out, though such reactivity is not commonly reported for this class of compounds.

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is a fine balance of steric and electronic factors.

Electronic Effects:

The methoxy and tert-butoxy groups are strong electron-donating groups (EDGs) through resonance (+R effect), which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The methyl ester group is an electron-withdrawing group (EWG) through resonance (-R effect), which deactivates the aromatic ring towards electrophilic substitution and makes the carbonyl carbon susceptible to nucleophilic attack.

Steric Effects:

The most significant steric feature is the bulky tert-butyl group. This group can hinder reactions at adjacent positions on the aromatic ring (the C5 position) and can also sterically shield the ester functionality to some extent, potentially slowing the rate of hydrolysis and transesterification compared to less hindered analogues. varsitytutors.com

In electrophilic aromatic substitution, the bulkiness of the tert-butyl group strongly disfavors substitution at the ortho position (C5), leading to a higher preference for substitution at other activated, less hindered sites like C6. msu.edumasterorganicchemistry.com

Interactive Data Table: Predicted Reactivity

The following table provides a qualitative prediction of the reactivity of this compound in common organic reactions, based on general principles. The rates are relative and for illustrative purposes.

Reaction TypeReagentsKey Influencing FactorsPredicted Relative RateMost Likely Product(s)
Saponification NaOH, H₂O, heatSteric hindrance at esterModerateSodium 4-(tert-butoxy)-3-methoxybenzoate
Acid Hydrolysis H₃O⁺, heatSteric hindrance at esterModerate4-(tert-Butoxy)-3-methoxybenzoic acid
Nitration HNO₃, H₂SO₄Activating -OR groups, Steric hindrance of t-BuFastMethyl 4-(tert-butoxy)-3-methoxy-6-nitrobenzoate
Bromination Br₂, FeBr₃Activating -OR groups, Steric hindrance of t-BuFastMethyl 6-bromo-4-(tert-butoxy)-3-methoxybenzoate
Friedel-Crafts Acylation RCOCl, AlCl₃Strong deactivation by -COOCH₃ groupVery Slow / No ReactionN/A

Computational and Theoretical Chemistry Studies of Methyl 4 Tert Butoxy 3 Methoxybenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance of accuracy and computational cost, making it ideal for analyzing the conformational landscape of flexible molecules like Methyl 4-(tert-Butoxy)-3-methoxybenzoate.

The primary sources of conformational flexibility in this molecule are the rotation around the C-O bonds of the methoxy (B1213986), tert-butoxy (B1229062), and methyl ester groups. A conformational analysis using DFT would involve systematically rotating these bonds and performing geometry optimization for each starting structure to find local energy minima on the potential energy surface. The results would identify the most stable conformer (the global minimum) and the relative energies of other stable conformers. Such studies on similar molecules often employ functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve reliable geometries and energies.

Table 1: Illustrative DFT Conformational Energy Profile of this compound This table presents hypothetical data representative of a typical DFT conformational analysis.

ConformerDihedral Angle (C2-C3-O-CH₃)Dihedral Angle (C4-O-C(CH₃)₃)Relative Energy (kcal/mol)
A (Global Minimum)0° (Planar)0.00
B180° (Planar)1.25
C0° (Planar)90°3.50
D90°90°5.80

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would be used to determine the energies of these orbitals. The spatial distribution of the HOMO and LUMO would further pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Predicted Frontier Molecular Orbital Energies This table contains hypothetical FMO data calculated via DFT, illustrating the electronic properties of the molecule.

Molecular OrbitalEnergy (eV)Implication
HOMO-6.20Site of electrophilic attack (electron donation)
LUMO-1.15Site of nucleophilic attack (electron acceptance)
HOMO-LUMO Gap5.05High kinetic stability, low reactivity

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in response to its environment (e.g., in a solvent at a specific temperature).

For this compound, an MD simulation would place the molecule in a simulation box, often filled with a solvent like water or chloroform, and simulate its behavior over nanoseconds. This allows for a more comprehensive exploration of the conformational space than static quantum calculations, revealing the probabilities of occupying different conformational states and the pathways for transitioning between them. Such simulations are invaluable for understanding how molecular flexibility influences interactions with other molecules, such as receptors or solvents. nih.govmdpi.com

Table 3: Typical Parameters for an MD Simulation This table outlines common settings for an MD simulation of an organic molecule in a solvent.

ParameterValue/SettingPurpose
Force FieldAMBER / CHARMMDefines the potential energy function of the system.
Solvent ModelTIP3P WaterExplicitly models the solvent environment.
Temperature298 K (25 °C)Simulates room temperature conditions.
Pressure1 atmSimulates standard atmospheric pressure.
Simulation Time100 nsDuration of the simulation to observe dynamic events.
Time Step2 fsIntegration time step for solving equations of motion.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning models that correlate the chemical structure of molecules with their reactivity or other properties. nih.govnih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then creating a mathematical equation that relates these descriptors to an experimentally measured property. bg.ac.rsresearchgate.net

To include this compound in a QSRR study, one would first calculate a wide range of its molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). These descriptors would then serve as the independent variables in a model predicting a dependent variable, such as reaction rate or chromatographic retention time.

Table 4: Selected Molecular Descriptors for QSRR Modeling This table provides examples of molecular descriptors that would be calculated for this compound to be used in a QSRR model.

Descriptor TypeDescriptor NameHypothetical Value
ConstitutionalMolecular Weight238.29 g/mol
TopologicalWiener Index1254
ElectronicDipole Moment2.85 D
Quantum-ChemicalHOMO Energy-6.20 eV
PhysicochemicalLogP (Octanol-Water Partition)3.15

Predictive Analysis of Spectroscopic Signatures (Methodology Focus)

Quantum chemical calculations are highly effective at predicting various spectroscopic signatures, which can be used to validate experimental results or interpret complex spectra. The methodology focuses on calculating the properties that underlie these spectroscopic techniques.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be predicted by calculating the magnetic shielding tensors for each atom in the optimized molecular geometry, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shielding constants are then referenced against a standard (e.g., Tetramethylsilane) to yield predicted chemical shifts.

Infrared (IR) Spectroscopy: IR spectra can be simulated by performing a vibrational frequency calculation on the optimized geometry of the molecule. This calculation yields the frequencies and intensities of the fundamental vibrational modes. These theoretical frequencies often require scaling by an empirical factor to better match experimental data due to approximations in the calculations and anharmonicity effects.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths, which determine the position (λ_max) and intensity of absorption bands in a UV-Vis spectrum, can be predicted using Time-Dependent DFT (TD-DFT) calculations.

These predictive methods allow for a direct comparison between theoretical models and experimental data, serving as a powerful tool for structural elucidation.

Table 5: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts This table illustrates how computationally predicted NMR data can be compared with experimental values.

Carbon Atom (IUPAC numbering)Predicted Chemical Shift (δ, ppm)Hypothetical Experimental Shift (δ, ppm)
C=O (Ester)166.5166.2
C4 (Aromatic)152.1151.8
C3 (Aromatic)148.9148.5
C1 (Aromatic)123.8123.5
C6 (Aromatic)122.5122.1
C5 (Aromatic)114.3114.0
C2 (Aromatic)112.0111.7
C(CH₃)₃ (tert-Butyl)79.579.2
O-CH₃ (Methoxy)56.255.9
O-CH₃ (Ester)52.051.7
C(CH₃)₃ (tert-Butyl)28.828.6

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Methyl 4 Tert Butoxy 3 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 4-(tert-Butoxy)-3-methoxybenzoate, both ¹H and ¹³C NMR would provide definitive evidence for its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons will appear as a set of coupled signals in the downfield region, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The methoxy (B1213986) and methyl ester protons will each give rise to a sharp singlet. The most characteristic signal would be a singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the ester will be observed at the lowest field. The aromatic carbons will appear in the intermediate region, with their chemical shifts influenced by the oxygen-containing substituents. The carbons of the methoxy, tert-butoxy (B1229062), and methyl ester groups will be found in the upfield region.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic-H ~7.5-7.7 Multiplet 2H
Aromatic-H ~6.9 Doublet 1H
Methoxy (-OCH₃) ~3.9 Singlet 3H
Methyl Ester (-COOCH₃) ~3.8 Singlet 3H

Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)
Carbonyl (C=O) ~167
Aromatic C-O ~152, ~148
Aromatic C-H ~123, ~114, ~112
Aromatic C-COOCH₃ ~122
tert-Butoxy Quaternary C ~80
Methoxy C ~56
Methyl Ester C ~52

Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₂₀O₄), the molecular weight is 252.31 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 252. A prominent fragmentation pathway would involve the loss of a methyl group from the tert-butyl group, leading to a stable tertiary carbocation at m/z 237. Another significant fragmentation would be the loss of the entire tert-butyl group, resulting in a peak at m/z 195. Further fragmentation of the ester group could lead to the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Expected Fragmentation Pattern

m/z Proposed Fragment
252 [M]⁺
237 [M - CH₃]⁺
195 [M - C(CH₃)₃]⁺
181 [M - C(CH₃)₃ - CH₂]⁺

X-ray Crystallography for Solid-State Molecular Architecture Determination

While specific crystallographic data for this compound is not available, the crystal structure of its close analog, Methyl 4-butoxy-3-methoxybenzoate, provides valuable insights into the likely solid-state conformation. nih.govnih.govresearchgate.net

The analysis of Methyl 4-butoxy-3-methoxybenzoate revealed a triclinic crystal system with the space group P-1. nih.govnih.govresearchgate.net The molecule is nearly planar, with the butoxy and methoxycarbonyl groups oriented to minimize steric hindrance. nih.govnih.govresearchgate.net It is expected that this compound would also adopt a largely planar conformation of the benzene ring and its substituents, with the bulky tert-butyl group likely influencing the crystal packing.

Crystallographic Data for Methyl 4-butoxy-3-methoxybenzoate nih.govnih.govresearchgate.net

Parameter Value
Chemical Formula C₁₃H₁₈O₄
Formula Weight 238.27
Crystal System Triclinic
Space Group P-1
a (Å) 7.9660 (16)
b (Å) 9.1630 (18)
c (Å) 10.143 (2)
α (°) 64.80 (2)
β (°) 70.96 (3)
γ (°) 79.26 (3)
Volume (ų) 632.3 (2)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a strong absorption band for the C=O stretching of the ester group around 1720 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and tert-butyl groups would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The symmetric stretching of the C-O-C bonds would also be Raman active.

Characteristic Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 2980-2850
Ester C=O Stretch ~1720
Aromatic C=C Stretch 1600-1450

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene derivative. The primary absorption band (π → π* transition) would likely be observed in the range of 250-290 nm. The exact position and intensity of the absorption maximum (λ_max) would be influenced by the electron-donating methoxy and tert-butoxy groups, which typically cause a bathochromic (red) shift compared to unsubstituted benzene.

Expected UV-Vis Absorption Data

Transition Expected λ_max (nm)

Design and Research of Derivatives and Analogs of Methyl 4 Tert Butoxy 3 Methoxybenzoate

Synthetic Strategies for Functionalized Analogs

The synthesis of functionalized analogs of Methyl 4-(tert-Butoxy)-3-methoxybenzoate primarily begins with the readily available precursor, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate). The phenolic hydroxyl group serves as a key handle for introducing a variety of alkoxy groups, including the eponymous tert-butoxy (B1229062) group.

Key synthetic transformations include:

O-Alkylation: The introduction of the tert-butoxy group or other alkyl/aryl ethers is typically achieved via Williamson ether synthesis. However, due to the propensity of tert-butyl halides to undergo elimination, alternative methods using tert-butanol (B103910) under acidic conditions or Mitsunobu reaction conditions are often employed for better yields. A general approach for related alkoxybenzoates involves reacting methyl 4-hydroxy-3-methoxybenzoate with an appropriate alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. nih.govmdpi.com

Aromatic Ring Functionalization: The benzene (B151609) ring of the scaffold can be further modified to introduce diverse functionalities. Electrophilic aromatic substitution reactions are common. For instance, nitration of the ring, typically at the 5-position, can be accomplished using nitric acid in an acetic acid/acetic anhydride (B1165640) mixture. mdpi.com

Functional Group Interconversion: The introduced nitro group can be readily reduced to an amino group using reducing agents like powdered iron in acetic acid or catalytic hydrogenation. mdpi.com This amino group provides a nucleophilic center for subsequent reactions, such as cyclization to form heterocyclic systems like quinazolines, which are prevalent in kinase inhibitors. nih.govnih.gov

Ester Modification: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, larger esters, or other functional groups through standard coupling reactions.

These strategies allow for the systematic generation of a library of analogs with modifications at the 4-position alkoxy group, the aromatic ring, and the ester functionality, enabling a thorough exploration of the chemical space.

Table 1: Summary of Synthetic Strategies for Analog Development

Strategy Target Modification Reagents & Conditions Purpose
O-Alkylation 4-position alkoxy group Alkyl halide, K₂CO₃, DMF; or Mitsunobu reaction (e.g., alcohol, PPh₃, DIAD) Introduce diverse ether linkages to probe steric and electronic effects.
Nitration Aromatic Ring (C5) HNO₃, Acetic Acid/Acetic Anhydride Introduce an electron-withdrawing group and a precursor for an amino group.
Reduction Aromatic Ring (C5) Fe/Acetic Acid or H₂, Pd/C Convert nitro to an amino group for further derivatization or cyclization.
Ester Hydrolysis Methyl Ester LiOH or NaOH, then acid workup Generate the carboxylic acid for amide coupling or other modifications.

Structure-Activity Relationship (SAR) Studies: Methodological Aspects of Elucidating Molecular Basis of Activity

While this compound itself is primarily an intermediate, its core vanillate (B8668496) scaffold is integral to the activity of many final drug molecules, particularly kinase inhibitors targeting the epidermal growth factor receptor (EGFR). mdpi.comnih.gov Therefore, SAR studies are typically conducted on the final heterocyclic products, such as 4-anilinoquinazolines, derived from this scaffold. mdpi.com

The methodological aspects of these SAR studies involve:

Systematic Modification: Analogs are synthesized by systematically altering specific parts of the molecule. For the vanillate-derived portion of these inhibitors, key modifications include:

The 4-position alkoxy group: The size and nature of the alkoxy group (like the tert-butoxy group) can influence solubility, metabolic stability, and interactions with the solvent-exposed regions of the kinase active site. Changing the bulky tert-butyl group to smaller or longer linear chains can impact the compound's binding mode and potency. mdpi.com

The 3-position methoxy (B1213986) group: This group is often crucial for activity, potentially forming key hydrogen bonds or favorable steric interactions within the protein's binding pocket. Its removal or replacement helps to confirm its role.

Substituents on the aromatic ring: Adding or modifying substituents on the benzene ring can modulate the electronic properties of the scaffold and introduce new interaction points with the target protein.

In Vitro Assays: The synthesized derivatives are evaluated in biochemical assays to determine their inhibitory concentration (IC₅₀) against the target enzyme (e.g., EGFR kinase). Cellular assays are also used to assess their potency in a more biologically relevant context.

Computational Modeling: Molecular docking and simulation studies are employed to rationalize the observed SAR. By modeling how different analogs bind to the crystal structure of the target protein, researchers can visualize the molecular basis of their activity. For instance, docking studies can reveal how the quinazoline (B50416) core forms critical hydrogen bonds with methionine residues in the EGFR active site, while the vanillate-derived portion occupies a different region of the pocket. mdpi.com

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. This can lead to compounds with improved affinity, dual-action mechanisms, or better pharmacokinetic profiles. The vanillic acid framework, from which this compound is derived, is an attractive scaffold for creating such hybrid molecules due to its known biological relevance and synthetic tractability. mdpi.comijsrst.comresearchgate.net

The design of hybrid molecules incorporating this scaffold typically involves:

Selection of Pharmacophores: A second pharmacophore is chosen based on a desired biological activity. For example, in the context of anticancer drug design, the vanillate scaffold might be linked to other known anticancer agents like chalcones, quinazolinones, or topoisomerase inhibitors. mdpi.comrsc.org

Linker Design: The two pharmacophores are connected by a linker, which can be a simple alkyl chain, an ether, an amide, or a more complex heterocyclic unit. The nature and length of the linker are critical and are optimized to ensure that both pharmacophoric units can adopt their ideal binding conformations.

Synthesis: The synthesis of these hybrids often involves preparing a derivative of the vanillate scaffold with a reactive functional group. For example, the methyl ester can be hydrolyzed to a carboxylic acid, which is then coupled to an amino-functionalized second pharmacophore via an amide bond. Alternatively, the phenolic precursor, methyl vanillate, can be reacted with a linker that contains both an alkyl halide (to form the ether) and another reactive group for attachment to the second molecule.

This strategy has been used to create novel vanillic acid derivatives with potential applications as antibacterial or anticancer agents. ijsrst.comresearchgate.net The combination of the vanillate moiety with other bioactive scaffolds offers a promising avenue for the development of new therapeutic agents.

Bioisosteric Replacements and Their Synthetic Implications

Bioisosterism involves the substitution of a functional group or moiety within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or optimizing its pharmacokinetic profile. cambridgemedchemconsulting.com This is a powerful tool in medicinal chemistry to address issues like metabolic instability or poor solubility. researchgate.net

For the this compound scaffold, several key moieties can be considered for bioisosteric replacement:

The tert-Butyl Group: While the tert-butyl group provides steric bulk, it can also increase lipophilicity and be a site of metabolic oxidation. Common bioisosteres for the tert-butyl group aim to mimic its size while improving other properties. enamine.net For instance, a trifluoromethyl-cyclobutyl group can offer similar steric bulk but with altered lipophilicity and enhanced metabolic stability. acs.org Replacing the tert-butyl group with a trimethylsilyl (B98337) group has been shown to reduce lipophilicity without significantly changing biological activity. cambridgemedchemconsulting.com

Synthetic Implications: Replacing the tert-butyl group requires using a different alkylating agent in the initial synthesis. For example, to install a cyclopropylmethyl group, one would start with cyclopropylmethyl bromide instead of a tert-butyl source.

The Methoxy Group: The methoxy group is a common metabolic soft spot (O-demethylation). A classic bioisosteric replacement is the difluoroethyl group (-CH₂CHF₂), which mimics the steric and electronic features of the methoxy group but is significantly more stable to oxidative metabolism. nih.gov

Synthetic Implications: Introducing such groups requires specialized reagents and multi-step synthetic sequences, often starting from precursors other than simple vanillic acid.

The Methyl Ester Group: The ester group can be susceptible to hydrolysis by esterases in the body. Common bioisosteres include heterocycles like oxadiazoles (B1248032) or tetrazoles, which are more stable metabolically and can act as hydrogen bond acceptors. nih.gov

Synthetic Implications: Converting the ester to a heterocycle is a non-trivial transformation. It typically involves converting the ester to a carboxylic acid, then to an amide or nitrile, followed by cyclization reactions with appropriate reagents (e.g., sodium azide (B81097) for a tetrazole).

Table 2: Bioisosteric Replacements for the this compound Scaffold

Original Group Bioisosteric Replacement Rationale for Replacement Synthetic Implication
tert-Butyl Cyclopropyl, Bicyclo[1.1.1]pentyl, Trifluoromethyl-cyclobutyl Modulate lipophilicity, improve metabolic stability, explore 3D chemical space. researchgate.netacs.orgresearchgate.net Use of alternative alkylating agents during ether synthesis.
Methoxy (-OCH₃) Difluoroethyl (-CH₂CHF₂) Enhance metabolic stability by blocking O-demethylation. nih.gov Requires specialized multi-step synthesis, not a direct modification.

Applications of Methyl 4 Tert Butoxy 3 Methoxybenzoate in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of functional groups on the benzene (B151609) ring of Methyl 4-(tert-Butoxy)-3-methoxybenzoate makes it a versatile intermediate for the construction of more complex molecules. The ester and ether functionalities can be manipulated through various organic reactions, allowing for the introduction of diverse structural motifs.

Building Block for Pharmaceutical Precursors

Substituted benzoates are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. While direct evidence for the use of this compound is limited in publicly available literature, its structural similarity to other intermediates strongly suggests its utility in this area. For instance, analogous compounds like methyl 4-hydroxy-3-methoxybenzoate are precursors in the synthesis of drugs such as bosutinib (B1684425) and gefitinib. The tert-butoxy (B1229062) group in the title compound can serve as a protecting group for the phenolic hydroxyl, which can be deprotected under specific acidic conditions to reveal the reactive hydroxyl group for further synthetic transformations.

A plausible synthetic application is in the preparation of quinazoline (B50416) derivatives, a class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties. The general synthetic route would involve the modification of the ester group and subsequent cyclization to form the quinazoline core.

Precursor Compound Target Pharmaceutical Class Key Synthetic Transformation
Methyl 4-hydroxy-3-methoxybenzoateTyrosine Kinase Inhibitors (e.g., Gefitinib)Alkylation, Nitration, Reduction, Cyclization
3-Methoxy-4-hydroxybenzoic AcidTyrosine Kinase Inhibitors (e.g., Bosutinib)Esterification, Alkylation, Nitration, Reduction
This compound (inferred)Quinazoline DerivativesAmidation, Reduction, Cyclization

Synthon in Agrochemical Development

The benzoate (B1203000) scaffold is also prevalent in the development of modern agrochemicals, including herbicides and insecticides. mdpi.comresearchgate.net The specific substitution pattern of this compound can influence the biological activity and selectivity of the resulting agrochemical. The lipophilic tert-butoxy group can enhance the penetration of the molecule through the waxy cuticles of plants or the exoskeletons of insects.

Research into benzoate derivatives has shown their potential as eco-friendly pesticides. mdpi.comnih.gov By modifying the core structure of this compound, novel agrochemicals with improved efficacy and better environmental profiles could be developed. For example, the ester functionality could be converted to an amide to generate a new class of potential herbicides or insecticides. The development of benzoxazole (B165842) and benzothiazole (B30560) derivatives, known for their broad spectrum of agricultural biological activities, could also potentially start from a versatile intermediate like this compound. mdpi.com

Scaffold for Natural Product Synthesis (Synthetic Routes)

Many natural products possess complex structures that require multi-step synthetic routes for their laboratory preparation. Substituted benzoates can serve as crucial starting materials or key intermediates in these syntheses. nih.govresearchgate.net The functional groups of this compound provide multiple handles for elaboration into more complex molecular architectures.

For instance, the aromatic ring can be further functionalized through electrophilic aromatic substitution, and the ester group can be reduced to an alcohol or converted to other functional groups. The tert-butoxy group provides a stable protecting group that can be removed at a later stage of the synthesis to unmask a reactive phenol (B47542). This strategy is commonly employed in the total synthesis of complex natural products. While specific examples utilizing this compound are not readily found, the principles of synthetic chemistry support its potential as a valuable scaffold in this field.

Contributions to Medicinal Chemistry Research: Molecular Design and Target Interaction Studies

Beyond its role as a synthetic intermediate, the structural motifs within this compound are relevant to medicinal chemistry research, particularly in the areas of molecular design and the study of target interactions.

Ligand Design Principles Based on Benzoate Core

The benzoate core is a common feature in many biologically active molecules and serves as a privileged scaffold in drug discovery. researchgate.netgoogle.com The design of ligands that can effectively bind to biological targets often relies on the strategic placement of functional groups on a central scaffold. The substituents on this compound (the methoxy (B1213986) and tert-butoxy groups) can influence its binding affinity and selectivity for a particular protein target.

The methoxy group can act as a hydrogen bond acceptor, while the bulky tert-butoxy group can occupy a hydrophobic pocket in a protein's binding site. By systematically modifying these groups, medicinal chemists can explore the structure-activity relationship (SAR) of a series of compounds and optimize their pharmacological properties. The principles of isosterism and homologation can be applied to the benzoate core to design new ligands with improved potency and pharmacokinetic profiles. researchgate.net

Structural Feature Potential Role in Ligand Design Example Interaction
Benzoate EsterHydrogen bond acceptor, scaffold for further modificationInteraction with polar residues in a binding site
Methoxy GroupHydrogen bond acceptor, influences electronic propertiesFormation of a hydrogen bond with a protein backbone
tert-Butoxy GroupOccupies hydrophobic pockets, acts as a protecting groupVan der Waals interactions within a hydrophobic cavity

Mechanistic Probes in Biological Systems

Substituted small molecules are valuable tools for probing biological systems and elucidating the mechanisms of action of enzymes and receptors. nih.gov While there is no direct evidence of this compound being used as a mechanistic probe, its structure suggests potential applications in this area. For example, isotopically labeled versions of this compound could be synthesized to trace its metabolic fate in a biological system.

Furthermore, by designing a series of analogs with systematic variations in the substituents, researchers can investigate the specific interactions that govern molecular recognition. For instance, replacing the tert-butoxy group with other alkoxy groups of varying sizes could help to map the dimensions of a hydrophobic binding pocket. Similarly, altering the position of the methoxy group could provide insights into the importance of specific hydrogen bonding interactions. Such studies are crucial for understanding the molecular basis of drug action and for the rational design of new therapeutic agents.

Scaffold Optimization in Drug Discovery Pipelines (Excluding Clinical Outcomes)

In the realm of medicinal chemistry, the strategic modification of chemical scaffolds is a cornerstone of lead optimization. This compound serves as a crucial building block in this process, offering a stable yet readily transformable platform for the synthesis of diverse compound libraries. The tert-butyl group provides a bulky, lipophilic moiety that can enhance metabolic stability and cell permeability of drug candidates. hyphadiscovery.com This protecting group is robust under many reaction conditions but can be cleaved under specific acidic conditions to reveal the free phenol, allowing for late-stage diversification of molecular scaffolds.

The vanillic acid core of the molecule is a privileged structure found in numerous biologically active compounds. researchgate.net By utilizing this compound, medicinal chemists can systematically explore the structure-activity relationships (SAR) of a lead compound. For instance, the methyl ester can be hydrolyzed and coupled with a variety of amines to generate an amide library, or reduced to an alcohol for further functionalization. This strategic introduction of diversity enables the fine-tuning of a scaffold's pharmacological properties.

Research has shown that related vanillin (B372448) derivatives are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors. mdpi.com For example, compounds with a similar core structure have been utilized in the synthesis of quinazoline derivatives, a class of compounds known for their diverse biological activities. nih.govnih.gov The strategic use of building blocks like this compound allows for the systematic modification of the quinazoline scaffold to optimize its interaction with biological targets. This approach facilitates the exploration of chemical space around a core scaffold to identify compounds with improved potency and selectivity, without delving into their clinical performance.

The table below illustrates the key functionalities of this compound that are exploited in scaffold optimization.

Functional GroupRole in Scaffold OptimizationPotential Modifications
tert-Butoxy Group Steric bulk, lipophilicity, metabolic shieldCleavage to hydroxyl for further derivatization
Methoxy Group Hydrogen bond acceptor, influences conformationDemethylation or substitution
Methyl Ester Readily transformable handleHydrolysis to carboxylic acid, amidation, reduction to alcohol
Benzene Ring Core scaffoldSubstitution at other positions to probe SAR

Utilization in Materials Science and Polymer Chemistry

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis of specialty polymers and functional materials.

Vanillic acid and its derivatives are recognized as valuable bio-based monomers for the synthesis of polyesters and other polymers. nih.gov The presence of both a carboxylate (or its ester) and a hydroxyl group (often protected) allows for polycondensation reactions. This compound, with its protected hydroxyl group, can be envisioned as a monomer precursor. The tert-butyl group can be removed to unmask the phenolic hydroxyl, which can then participate in polymerization reactions with dicarboxylic acids or their derivatives to form aromatic polyesters.

The incorporation of the bulky tert-butyl group into the polymer backbone before its potential removal can influence the polymer's physical properties, such as its solubility and processability. Furthermore, the resulting polymers, derived from a renewable feedstock like vanillin, are of significant interest in the development of sustainable materials. Research on related tert-butyl phenylcyanoacrylates has demonstrated their utility in copolymerization with styrene, indicating the potential for this class of compounds in polymer synthesis. chemrxiv.org

The aromatic nature of this compound makes it a promising precursor for functional materials with interesting optical and electronic properties. Polymers containing aromatic rings often exhibit properties such as thermal stability, mechanical strength, and specific electronic behaviors. The controlled thermal decomposition of polymers containing tert-butyl esters is a known method for generating functional materials. nih.gov For instance, the thermolysis of a polymer derived from this compound could lead to the formation of carboxylic acid or anhydride (B1165640) functionalities along the polymer chain, thereby altering the material's polarity and reactivity.

Materials with tailored optical properties, such as specific absorption and emission characteristics, can be developed from precursors with conjugated systems. While this compound itself does not have an extended conjugation, it can be chemically modified to incorporate chromophores. The synthesis of new optical organic Schiff base/ester series has demonstrated that substituted methoxybenzoates can be used to create materials with liquid crystalline and photoactive properties. mdpi.com This suggests a pathway for converting this compound into precursors for advanced functional materials.

Development of Analytical Methods for Detection and Quantification

The detection and quantification of this compound are essential for quality control in its synthesis and for monitoring its presence in various applications. Standard analytical techniques can be readily adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable for its separation and quantification. sielc.comresearchgate.net The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Detection can be achieved using a UV detector, as the benzene ring provides a chromophore that absorbs in the UV region.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for its identification and for detecting trace impurities. wjpps.comresearchgate.net The compound's volatility allows for its analysis by GC, and the mass spectrometer provides detailed structural information, confirming its identity and allowing for the quantification of related substances.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation and purity assessment of this compound. 1H NMR and 13C NMR spectra provide a detailed map of the molecule's structure. rsc.orghmdb.ca The characteristic chemical shifts and coupling constants of the protons on the aromatic ring, the methoxy group, the tert-butyl group, and the methyl ester would be used for its unambiguous identification. The table below summarizes the expected 1H NMR signals for this compound.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic CH~6.8 - 7.6Multiplet
Methoxy (Ar-OCH3)~3.9Singlet
Methyl Ester (COOCH3)~3.8Singlet
tert-Butyl~1.4Singlet

For quantitative analysis, techniques such as quantitative NMR (qNMR) or HPLC with a certified reference standard would be employed to ensure accuracy and precision.

Environmental and Green Chemistry Considerations for Methyl 4 Tert Butoxy 3 Methoxybenzoate

Biodegradation Pathways and Microbial Transformation Studies

Potential Biodegradation Mechanisms:

Aromatic Ring Cleavage: Aromatic compounds are common in the environment, and numerous microorganisms have evolved pathways to degrade them. semanticscholar.orgnih.gov The initial step in the aerobic degradation of aromatic rings typically involves the introduction of hydroxyl groups by oxygenase enzymes, leading to the formation of catechols or other dihydroxylated intermediates. researchgate.net These intermediates are then susceptible to ring cleavage, ultimately leading to intermediates of central metabolism, such as the Krebs cycle. researchgate.net

Ether Bond Cleavage: The ether linkage in Methyl 4-(tert-Butoxy)-3-methoxybenzoate is another potential site for microbial transformation. Bacteria, particularly strains of Rhodococcus, have been shown to cleave ether bonds in various aromatic and alkyl ether compounds. nih.gov The mechanism often involves an initial oxidation at the α-carbon of the ether linkage. nih.gov

Ester Hydrolysis: The methyl ester group is likely to be hydrolyzed by esterase enzymes, which are widespread in microorganisms. This would yield the corresponding carboxylic acid, 4-(tert-Butoxy)-3-methoxybenzoic acid, and methanol (B129727).

tert-Butoxy (B1229062) Group Transformation: The tert-butoxy group may be more resistant to degradation. However, enzymatic cleavage of tert-butyl esters has been demonstrated using specific lipases and esterases. acs.orgacs.orgnih.gov For instance, an esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica have been shown to hydrolyze a range of tert-butyl esters. acs.orgacs.orgnih.gov

It is important to note that the presence of multiple functional groups can influence the rate and pathway of biodegradation. Further research is needed to isolate and identify microorganisms capable of degrading this compound and to elucidate the specific metabolic pathways involved.

Eco-Friendly Synthetic Routes and Waste Minimization Strategies

The development of eco-friendly synthetic routes is a central tenet of green chemistry. nih.govacs.org For a compound like this compound, this involves considering aspects such as atom economy, the use of renewable feedstocks, and the reduction of waste. jocpr.comwikipedia.org

Key Strategies for Greener Synthesis:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferable to those that generate stoichiometric byproducts. wikipedia.org For the synthesis of this compound, a convergent synthesis that builds the molecule from key fragments in a highly efficient manner would be desirable.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. ncfinternational.it Catalysts are used in small amounts and can be recycled, which reduces waste. For the synthesis of the ether and ester functionalities in this compound, catalytic methods would be preferable to traditional methods that use stoichiometric amounts of activating agents or strong bases.

Life Cycle Assessment (LCA): A comprehensive environmental assessment of different synthetic routes can be performed using Life Cycle Assessment (LCA). mdpi.comresearchgate.net LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacture, use, and disposal. acs.orgcetjournal.it By comparing the LCA of different synthetic pathways, the most environmentally benign route can be identified. mdpi.com

Hypothetical Greener Synthesis:

A potential greener synthesis of this compound could start from vanillic acid, a bio-based platform chemical. The synthesis could involve:

Esterification: The esterification of vanillic acid with methanol could be achieved using a solid acid catalyst, which can be easily recovered and reused, instead of traditional mineral acids.

Etherification: The subsequent etherification of the phenolic hydroxyl group with a tert-butyl source could be performed using a phase-transfer catalyst, which can enhance reaction rates and allow for the use of less hazardous solvents. fzgxjckxxb.comdalalinstitute.com

This hypothetical route would need to be optimized to maximize yield and minimize waste, and a full LCA would be required to quantify its environmental benefits.

Green Solvent and Reagent Utilization in Synthetic Procedures

The choice of solvents and reagents has a significant impact on the environmental footprint of a chemical process. instituteofsustainabilitystudies.comnih.gov Green chemistry encourages the use of safer solvents and reagents that are less toxic and more environmentally benign. ncfinternational.it

Green Solvents:

Traditional organic solvents are often volatile, flammable, and toxic. Greener alternatives include:

Water: When possible, water is an excellent green solvent due to its low cost, non-flammability, and low toxicity. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a promising green solvent for organic synthesis. mit.edursc.orgscimed.co.uk It is non-toxic, non-flammable, and its solvent properties can be tuned by varying the temperature and pressure. libretexts.orgresearchgate.net After the reaction, the CO2 can be easily removed by depressurization. libretexts.org

Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature. electrochem.orgctppc.org They have negligible vapor pressure, which reduces air pollution and exposure to volatile organic compounds. dcu.ieijrra.net They can also be designed to be task-specific, acting as both a solvent and a catalyst. slideshare.net

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), are becoming increasingly popular. nih.gov

The selection of a suitable green solvent for the synthesis of this compound would depend on the specific reaction conditions and the solubility of the reactants and products.

Green Reagents:

The use of safer and more efficient reagents is another key aspect of green chemistry.

Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild conditions. mdpi.com For the synthesis of the ester group in this compound, a lipase could be used. nih.govmdpi.comresearchgate.net Biocatalytic routes often have a lower environmental impact compared to traditional chemical synthesis. nih.govpsecommunity.orgnih.gov

Safer Methylating Agents: Traditional methylating agents like dimethyl sulfate (B86663) are highly toxic. Dimethyl carbonate (DMC) is a greener alternative for methylation reactions. acs.orgsciencemadness.org It is less toxic and can be an effective methylating agent, particularly when used with a suitable catalyst. acs.org

Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reactants in immiscible phases, reducing the need for co-solvents and allowing for the use of more environmentally friendly solvent systems, such as water-organic biphasic systems. wisdomlib.orgscienceinfo.com This could be particularly useful for the etherification step in the synthesis of this compound.

By incorporating these green chemistry principles into the synthesis of this compound, it is possible to develop more sustainable and environmentally friendly manufacturing processes.

Future Research Directions and Unexplored Avenues for Methyl 4 Tert Butoxy 3 Methoxybenzoate

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Future research should focus on developing predictive models for the reactivity of this sterically hindered ester. By training algorithms on large datasets of reactions involving similar substituted benzoates, AI could predict the outcomes of novel transformations with a high degree of accuracy. This would enable chemists to design more efficient synthetic pathways to complex target molecules, minimizing trial-and-error experimentation. For instance, AI could be employed to predict the optimal conditions for the selective cleavage of the tert-butoxy (B1229062) group in the presence of other sensitive functionalities, a common challenge in multi-step synthesis.

Furthermore, generative models could be utilized to propose entirely new applications for Methyl 4-(tert-Butoxy)-3-methoxybenzoate by identifying potential interactions with biological targets or predicting its suitability as a building block for advanced materials. These models can explore vast chemical spaces to identify novel derivatives with desired properties, guiding synthetic efforts towards the most promising candidates. ibm.comnih.gov

Advanced Characterization Techniques and Their Application

A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization. While standard analytical techniques provide basic characterization, the application of more advanced methods could yield deeper insights.

For instance, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy could be employed to study the intermolecular interactions and packing of the molecule in its crystalline form. This information is crucial for understanding its physical properties and for the design of crystalline materials with specific functionalities. The crystal structure of the closely related Methyl 4-butoxy-3-methoxybenzoate has been elucidated using single-crystal X-ray diffraction, revealing a nearly planar conformation. nih.govresearchgate.netnih.gov Similar detailed crystallographic studies on this compound would provide valuable data on bond lengths, angles, and intermolecular forces, which are essential for computational modeling and understanding its reactivity.

Advanced spectroscopic techniques, such as terahertz spectroscopy, could probe the low-frequency vibrational modes of the molecule, providing a unique fingerprint that is sensitive to its conformational state and intermolecular environment. Combining experimental data from these advanced techniques with high-level quantum chemical calculations will provide a comprehensive understanding of the structure-property relationships of this compound.

Multidisciplinary Collaborations for Broadening Research Impact

The potential applications of this compound and its derivatives extend beyond traditional organic chemistry. To fully realize its potential, multidisciplinary collaborations are essential.

Medicinal Chemistry: The core benzoate (B1203000) structure is a common motif in many biologically active compounds. researchgate.net Collaborations with medicinal chemists and biologists could explore the potential of derivatives of this compound as novel therapeutic agents. The tert-butoxy group can act as a pro-drug moiety, improving the pharmacokinetic properties of a drug, while the methoxy (B1213986) group can be a key interaction point with a biological target.

Materials Science: The aromatic nature of the compound makes it a candidate for incorporation into advanced materials. Collaborations with materials scientists could lead to the development of novel polymers, liquid crystals, or organic electronic materials with tailored properties. The sterically bulky tert-butyl group can influence the packing and morphology of these materials, leading to unique and potentially useful characteristics. nih.gov

Chemical Engineering: For any potential large-scale application, collaboration with chemical engineers will be crucial. They can provide the expertise needed to develop scalable, safe, and cost-effective manufacturing processes. This includes optimizing reaction conditions, designing efficient purification methods, and ensuring compliance with environmental regulations.

Addressing Challenges in Complex Molecule Synthesis and Sustainable Production

While this compound holds promise as a synthetic intermediate, its use in the synthesis of complex molecules is not without its challenges. The steric hindrance imposed by the tert-butyl group can significantly impact reaction rates and yields. Future research should focus on developing novel catalytic systems and reaction methodologies that can overcome these steric challenges, allowing for the efficient incorporation of this building block into larger, more complex structures.

Furthermore, there is a growing demand for sustainable and environmentally friendly chemical processes. plu.mx The development of "green" synthetic routes to this compound and its derivatives is a critical area for future research. This could involve the use of renewable starting materials, solvent-free reaction conditions, or the development of highly efficient and recyclable catalysts. rsc.org For example, exploring enzymatic or flow chemistry approaches could lead to more sustainable and efficient production methods. rsc.org Addressing these challenges will be key to unlocking the full potential of this compound in both academic research and industrial applications.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(tert-Butoxy)-3-methoxybenzoate, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting methyl 3-methoxy-4-hydroxybenzoate with tert-butyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux. For example, analogous syntheses of methyl 4-butoxy-3-methoxybenzoate achieved 92% yield using DMF, 1-bromobutane, and K₂CO₃ at reflux for 2 hours . Optimization may involve adjusting stoichiometry (e.g., 2:1 molar ratio of alkylating agent to substrate) or solvent choice to minimize side reactions.

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to confirm the molecular structure of this compound?

SC-XRD is critical for unambiguous structural confirmation. Crystallization via slow evaporation of ethyl acetate or chloroform solutions is recommended. Refinement using SHELXL (part of the SHELX suite) allows precise determination of bond lengths, angles, and torsion angles. For example, methyl 4-butoxy-3-methoxybenzoate was refined to an R factor of 0.064, with mean σ(C–C) = 0.004 Å, demonstrating high accuracy . Ensure proper H-atom placement (riding model) and validate thermal displacement parameters during refinement .

Q. What analytical techniques are suitable for purity assessment and functional group verification?

  • HPLC/GC : Use >95% purity thresholds with a C18 column (HPLC) or flame ionization detector (GC) for quantification .
  • NMR : ¹H and ¹³C NMR should confirm tert-butoxy (δ ~1.3 ppm for C(CH₃)₃) and ester carbonyl (δ ~165-170 ppm) groups. Compare with analogs like methyl 4-(benzyloxy)-3-methoxybenzoate, where aromatic protons appear at δ 6.8–7.5 ppm .
  • FT-IR : Look for ester C=O stretching (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) signals .

Advanced Research Questions

Q. How can solubility limitations of this compound in aqueous media be addressed for biological assays?

Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyls via hydrolysis of the tert-butoxy group) or formulating with surfactants (e.g., Tween-80), may improve solubility. Analogous studies on phenolic acid derivatives highlight the use of PEG-based carriers or co-solvents (e.g., DMSO-water mixtures) to enhance bioavailability .

Q. What strategies are effective for synthesizing deuterated or isotopically labeled analogs of this compound for mechanistic studies?

Replace the methyl or methoxy groups with deuterated counterparts (e.g., CD₃O−) via Pd-catalyzed cross-coupling or acid-catalyzed isotopic exchange. For example, deuterated methyl groups in similar benzoates were achieved using deuterated alkyl halides . Characterization requires high-resolution MS and ²H NMR to confirm isotopic incorporation.

Q. How can computational modeling predict the reactivity of the tert-butoxy group in nucleophilic or catalytic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for tert-butoxy cleavage. For instance, studies on tert-butoxycarbonyl (Boc) groups show that steric hindrance from the tert-butyl moiety reduces electrophilicity at the adjacent oxygen, influencing reaction pathways . Molecular dynamics simulations may further assess solvent effects on reactivity.

Q. What are the key challenges in analyzing thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. For tert-butoxy-containing compounds, thermal cleavage often releases isobutene, detectable via gas chromatography-mass spectrometry (GC-MS). Stability studies under reflux conditions (e.g., in DMSO or ethanol) can mimic long-term storage scenarios .

Methodological Notes

  • Crystallography : Prioritize SHELX for refinement due to its robustness in handling small-molecule datasets .
  • Safety : While the compound is not highly toxic (based on analogs), follow Category 4 safety protocols (e.g., gloves, fume hood) for handling .
  • Derivatization : Use methyl 4-(bromomethyl)-3-methoxybenzoate (CAS in ) as a precursor for functionalization via Suzuki coupling or nucleophilic substitution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.